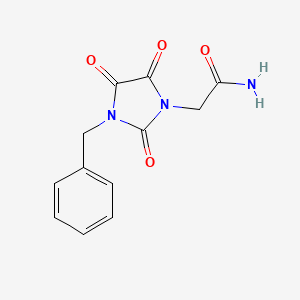

2-(3-Benzyl-2,4,5-trioxoimidazolidin-1-yl)acetamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

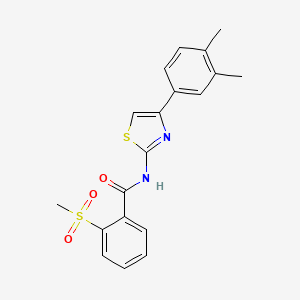

“2-(3-Benzyl-2,4,5-trioxoimidazolidin-1-yl)acetamide” is a chemical compound with the formula C12H11N3O4 . It belongs to the class of imidazolidines, which are five-membered heterocyclic compounds.

Molecular Structure Analysis

The molecular structure of “this compound” includes 48 bonds in total: 27 non-H bonds, 10 multiple bonds, 5 rotatable bonds, 4 double bonds, 6 aromatic bonds, 1 five-membered ring, and 2 six-membered rings .Scientific Research Applications

Antibacterial and Antifungal Activities

Research has shown that derivatives of benzimidazole, including compounds related to 2-(3-Benzyl-2,4,5-trioxoimidazolidin-1-yl)acetamide, possess significant antibacterial and antifungal properties. Novel series of these derivatives were synthesized and exhibited excellent activity against Gram-positive and Gram-negative bacteria, as well as antifungal activity against pathogens like Aspergillus fumigatus and Candida albicans. These compounds were also found to possess good cytotoxic activities in vitro, highlighting their potential as antimicrobial agents (Devi, Shahnaz, & Prasad, 2022).

Metalloproteinase Inhibition

Another application is in the inhibition of metalloproteinases, specifically MMP-12, which is involved in disorders like asthma or chronic obstructive pulmonary disease (COPD). Derivatives of 2,5-dioxoimidazolidin-4-yl acetamide, closely related to the compound , have been shown to inhibit recombinant human MMP-12 in vitro, suggesting a potential therapeutic avenue for treating MMP-12 mediated disorders (Expert Opinion on Therapeutic Patents, 2004).

Corrosion Inhibition

The compound and its derivatives have been investigated for their potential as corrosion inhibitors. Synthesized compounds showed promising inhibition efficiencies in acidic and oil mediums, suggesting their use in protecting materials against corrosion (Yıldırım & Çetin, 2008).

Farnesoid X Receptor (FXR) Agonism

In the context of lipid metabolism, benzimidazole-based derivatives have been optimized for improved physicochemical and ADME (absorption, distribution, metabolism, and excretion) properties, leading to the discovery of potent and selective FXR agonists. These findings are crucial for developing therapies aimed at lipid disorders (Richter et al., 2011).

Aldose Reductase Inhibition

Compounds within this chemical family have also been identified as potent aldose reductase inhibitors, with potential implications for the treatment of diabetic complications. Such inhibitors can prevent or reverse the effects of high blood sugar on nerve conduction velocity, highlighting their therapeutic potential (Ishii et al., 1996).

Future Directions

The development of new antibacterial agents that own a mechanism of action different from traditional antibiotics is a current research focus . “2-(3-Benzyl-2,4,5-trioxoimidazolidin-1-yl)acetamide” and similar compounds could potentially be part of this research due to their broad range of biological activities .

properties

IUPAC Name |

2-(3-benzyl-2,4,5-trioxoimidazolidin-1-yl)acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11N3O4/c13-9(16)7-15-11(18)10(17)14(12(15)19)6-8-4-2-1-3-5-8/h1-5H,6-7H2,(H2,13,16) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BPMHNWKWHJOWKP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CN2C(=O)C(=O)N(C2=O)CC(=O)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11N3O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801331961 |

Source

|

| Record name | 2-(3-benzyl-2,4,5-trioxoimidazolidin-1-yl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801331961 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

261.23 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

38.7 [ug/mL] (The mean of the results at pH 7.4) |

Source

|

| Record name | SID49666437 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS RN |

303986-66-5 |

Source

|

| Record name | 2-(3-benzyl-2,4,5-trioxoimidazolidin-1-yl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801331961 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[2-(4-methoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl 1-(4-bromophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylate](/img/structure/B2585563.png)

![4-Fluoro-2-(piperidin-4-yloxy)benzo[d]thiazole hydrochloride](/img/structure/B2585569.png)

![2-[(2,6-Dichlorophenyl)methyl]-6-(2-methoxyethyl)-4,7-dimethylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2585571.png)

![N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-1-(3-chlorophenyl)methanesulfonamide](/img/structure/B2585578.png)

![6-(4-((2,4-Dimethylphenyl)sulfonyl)piperazin-1-yl)-3-methyl-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2585581.png)

![Ethyl 6-isopropyl-2-(2-(thiophen-2-yl)acetamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride](/img/structure/B2585582.png)